molecular formula C21H17BrFN5O2 B2525185 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide CAS No. 922110-27-8

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide

Cat. No. B2525185
CAS RN: 922110-27-8
M. Wt: 470.302
InChI Key: WIINHWAWBZSDGH-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules known as pyrazolo[3,4-d]pyrimidines . Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Scientific Research Applications

Antimicrobial Activity

The compound’s structure suggests it may possess antimicrobial properties. Researchers have investigated its effects against bacterial and fungal strains. Notably, N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide demonstrated promising activity against Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .

Antioxidant Potential

Antioxidants play a crucial role in protecting cells from oxidative damage. This compound was evaluated for its antioxidant activity using various assays, including DPPH, ABTS, and ferric reducing power tests. The results indicated that it possesses antioxidant properties, which could be relevant for therapeutic applications .

Toxicity Assessment

Safety is paramount in drug development. Researchers conducted toxicity studies using freshwater cladoceran Daphnia magna Straus. The compound’s toxicity profile was assessed, providing valuable insights for further investigations .

Drug Design and Scaffold Exploration

The compound’s unique structure, combining N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles, makes it an intriguing candidate for drug design. Computational studies (in silico) were performed to explore its potential antimicrobial effects and toxicity, contributing to rational drug design strategies .

Indole Derivatives and Pharmacological Activity

Although not directly related to this compound, it’s worth noting that indole derivatives have diverse biological and clinical applications. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, has significant pharmacological activity .

Synthesis and Characterization

Researchers thoroughly characterized the synthesized compound using techniques such as elemental analysis, mass spectrometry (MS), nuclear magnetic resonance (NMR), UV/VIS spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. These analyses confirmed the compound’s structure and purity .

properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN5O2/c22-16-5-1-14(2-6-16)12-27-13-25-19-18(21(27)30)11-26-28(19)10-9-24-20(29)15-3-7-17(23)8-4-15/h1-8,11,13H,9-10,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIINHWAWBZSDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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